![molecular formula C16H22O2 B3387965 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid CAS No. 854446-71-2](/img/structure/B3387965.png)
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid
Overview
Description
“1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 854446-71-2 . Its IUPAC name is 1-(4-isopropylphenyl)cyclohexanecarboxylic acid . The molecular weight of this compound is 246.35 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C16H22O2/c1-12(2)13-6-8-14(9-7-13)16(15(17)18)10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,18) . This code represents the molecular structure of the compound.
Scientific Research Applications
Anti-Inflammatory Properties: Certain cyclohexane carboxylic acid derivatives exhibit anti-inflammatory effects, making them promising candidates for drug development . Researchers explore their potential in treating inflammatory conditions.
Acetylcholinesterase Inhibitors: In vitro studies have shown that synthesized derivatives of cyclohexane carboxylic acid can inhibit acetylcholinesterase (AChE) with low micromolar IC50 values . These inhibitors may have applications in neurodegenerative diseases.
Organic Electronics and Semiconductors
The thiophene ring system in cyclohexane carboxylic acid derivatives contributes to their usefulness in organic electronics:
Organic Light-Emitting Diodes (OLEDs): Researchers explore cyclohexane carboxylic acid derivatives for OLED fabrication. These compounds contribute to efficient light emission .
Corrosion Inhibition
Thiophene derivatives, including cyclohexane carboxylic acid analogs, find applications in industrial chemistry:
- Corrosion Inhibitors : These compounds can protect metal surfaces from corrosion. Researchers investigate their effectiveness in various environments .
Pharmacological Properties
Cyclohexane carboxylic acid derivatives exhibit diverse pharmacological effects:
Anticancer Activity: Some derivatives possess anticancer properties, making them interesting targets for further study .
Antimicrobial Effects: Researchers explore their potential as antimicrobial agents .
Synthetic Methods
Several synthetic methods lead to cyclohexane carboxylic acid derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining these compounds. For example, the Gewald reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Drug Discovery and Novel Therapeutics
Cyclohexane carboxylic acid derivatives hold promise for developing novel drugs:
- Heterocyclic Nuclei : Compounds containing heterocyclic nuclei, like cyclohexane carboxylic acid derivatives, offer high chemotherapeutic value. Researchers explore their potential in overcoming antimicrobial resistance .
Safety and Hazards
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-12(2)13-6-8-14(9-7-13)16(15(17)18)10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXNEGRLRCSPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



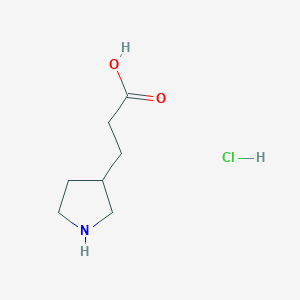
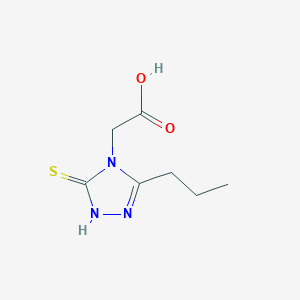
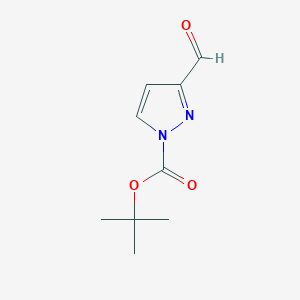
![1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3387924.png)
![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3387931.png)
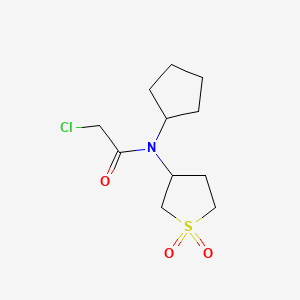
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid](/img/structure/B3387945.png)
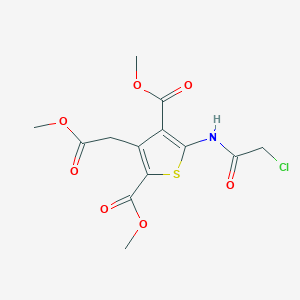
![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)

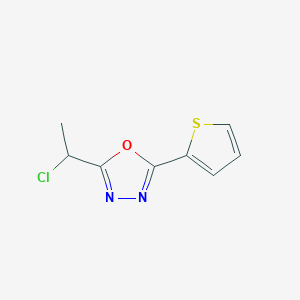
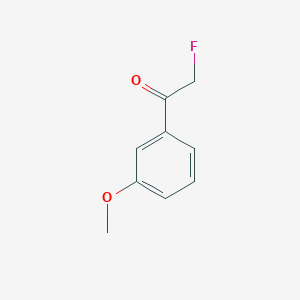
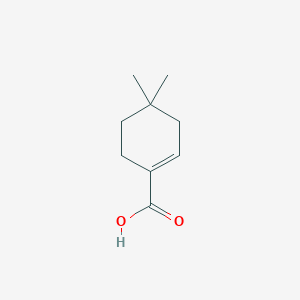
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B3387995.png)